molecular formula C18H26N4O3S B5959586 (4-ISOBUTYL-3-METHYL-1,1-DIOXIDO-4H-1,2,4-BENZOTHIADIAZIN-7-YL)(4-METHYL-1-PIPERAZINYL)METHANONE

(4-ISOBUTYL-3-METHYL-1,1-DIOXIDO-4H-1,2,4-BENZOTHIADIAZIN-7-YL)(4-METHYL-1-PIPERAZINYL)METHANONE

Cat. No.: B5959586
M. Wt: 378.5 g/mol
InChI Key: SUPTVNKFFKLUDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-ISOBUTYL-3-METHYL-1,1-DIOXIDO-4H-1,2,4-BENZOTHIADIAZIN-7-YL)(4-METHYL-1-PIPERAZINYL)METHANONE is a complex organic compound that belongs to the class of benzothiadiazine derivatives This compound is characterized by its unique structure, which includes a benzothiadiazine ring system with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-ISOBUTYL-3-METHYL-1,1-DIOXIDO-4H-1,2,4-BENZOTHIADIAZIN-7-YL)(4-METHYL-1-PIPERAZINYL)METHANONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzothiadiazine Ring: The initial step involves the cyclization of appropriate precursors to form the benzothiadiazine ring. This can be achieved through the reaction of a sulfonamide with a suitable aldehyde or ketone under acidic conditions.

    Functional Group Modification: Subsequent steps involve the introduction of the isobutyl and methyl groups at specific positions on the benzothiadiazine ring. This can be accomplished through alkylation reactions using alkyl halides in the presence of a base.

    Attachment of the Piperazine Moiety: The final step involves the coupling of the benzothiadiazine derivative with 4-methylpiperazine. This can be achieved through nucleophilic substitution reactions using appropriate reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

(4-ISOBUTYL-3-METHYL-1,1-DIOXIDO-4H-1,2,4-BENZOTHIADIAZIN-7-YL)(4-METHYL-1-PIPERAZINYL)METHANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield corresponding amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Introduction of various alkyl or acyl groups.

Scientific Research Applications

(4-ISOBUTYL-3-METHYL-1,1-DIOXIDO-4H-1,2,4-BENZOTHIADIAZIN-7-YL)(4-METHYL-1-PIPERAZINYL)METHANONE has a wide range of applications in scientific research, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with specific biological targets. It has shown promise in the development of drugs for treating various diseases, including cancer and infectious diseases.

    Biological Research: Researchers use this compound to study its effects on cellular processes and pathways. It serves as a tool for understanding the mechanisms of action of related compounds.

    Pharmacology: The compound is investigated for its pharmacokinetic and pharmacodynamic properties, helping to elucidate its potential as a drug candidate.

    Industrial Applications: It is used in the synthesis of other complex organic molecules and as a precursor in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of (4-ISOBUTYL-3-METHYL-1,1-DIOXIDO-4H-1,2,4-BENZOTHIADIAZIN-7-YL)(4-METHYL-1-PIPERAZINYL)METHANONE involves its interaction with specific molecular targets in the body. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity, activation of signaling pathways, or modulation of gene expression. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-ISOBUTYL-3-METHYL-1,1-DIOXIDO-4H-1,2,4-BENZOTHIADIAZIN-7-YL)(4-METHYL-1-PIPERAZINYL)METHANONE is unique due to its specific structural features, such as the presence of both isobutyl and piperazine moieties. These structural elements contribute to its distinct pharmacological properties and potential therapeutic applications. The compound’s ability to interact with multiple biological targets and its versatility in chemical reactions make it a valuable tool in scientific research and drug development.

Properties

IUPAC Name

[3-methyl-4-(2-methylpropyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-7-yl]-(4-methylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4O3S/c1-13(2)12-22-14(3)19-26(24,25)17-11-15(5-6-16(17)22)18(23)21-9-7-20(4)8-10-21/h5-6,11,13H,7-10,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUPTVNKFFKLUDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NS(=O)(=O)C2=C(N1CC(C)C)C=CC(=C2)C(=O)N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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